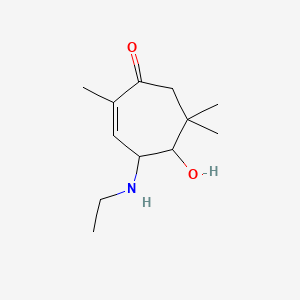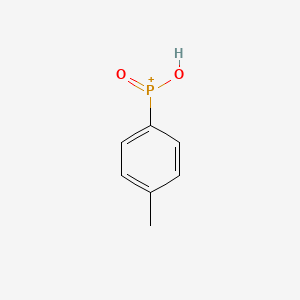
Phosphinic acid, (4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, (4-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of hypophosphorous acid with 4-methylphenyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of phosphinic acid, (4-methylphenyl)-, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (4-methylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphinic acid, (4-methylphenyl)-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (4-methylphenyl)-, involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is mediated through the formation of hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Phosphinic acid, (4-methylphenyl)-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These are more oxidized forms and have different chemical properties.
Phosphonates: These compounds are esters of phosphonic acids and have distinct applications and reactivity.
The uniqueness of phosphinic acid, (4-methylphenyl)-, lies in its specific reactivity and the presence of the 4-methylphenyl group, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
20783-50-0 |
|---|---|
Fórmula molecular |
C7H8O2P+ |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
hydroxy-(4-methylphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3/p+1 |
Clave InChI |
GJIOIVWDFCGUEQ-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC=C(C=C1)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


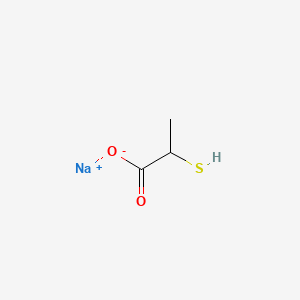
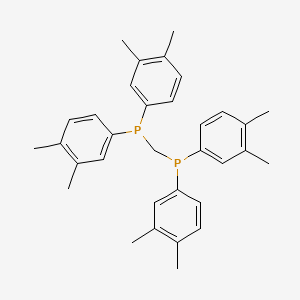
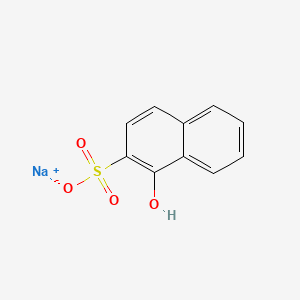
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
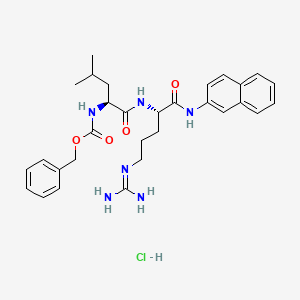

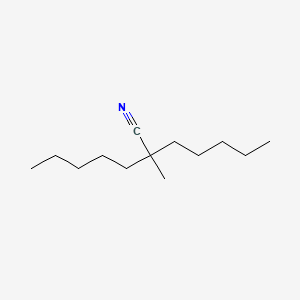



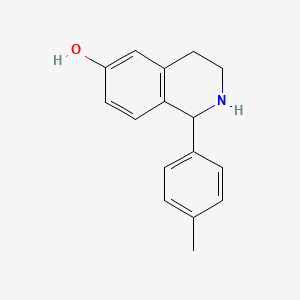
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
